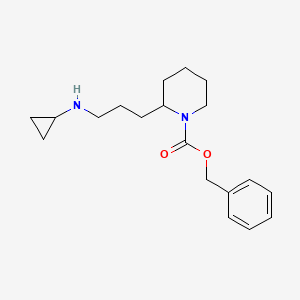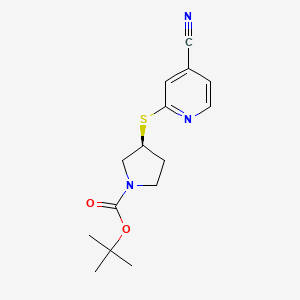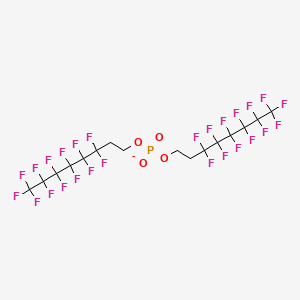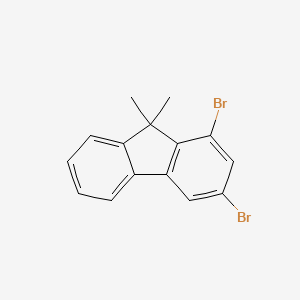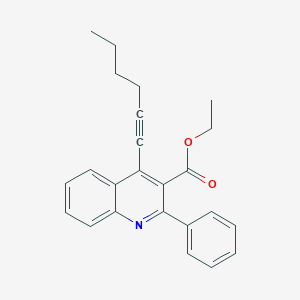
Ethyl 4-hex-1-ynyl-2-phenyl-quinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-hex-1-ynyl-2-phenyl-quinoline-3-carboxylate is a complex organic compound with a unique structure that combines a quinoline core with various functional groups
Preparation Methods
The synthesis of Ethyl 4-hex-1-ynyl-2-phenyl-quinoline-3-carboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinoline core, followed by the introduction of the hex-1-ynyl and phenyl groups. The final step involves the esterification of the carboxylate group with ethanol. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of specific catalysts and controlled temperatures.
Chemical Reactions Analysis
Ethyl 4-hex-1-ynyl-2-phenyl-quinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4-hex-1-ynyl-2-phenyl-quinoline-3-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a probe for studying biological processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-hex-1-ynyl-2-phenyl-quinoline-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Ethyl 4-hex-1-ynyl-2-phenyl-quinoline-3-carboxylate can be compared with other quinoline derivatives. Similar compounds include:
- Ethyl 2-phenylquinoline-3-carboxylate
- Hex-1-ynyl-quinoline derivatives
- Phenyl-quinoline derivatives The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H23NO2 |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
ethyl 4-hex-1-ynyl-2-phenylquinoline-3-carboxylate |
InChI |
InChI=1S/C24H23NO2/c1-3-5-6-10-16-20-19-15-11-12-17-21(19)25-23(18-13-8-7-9-14-18)22(20)24(26)27-4-2/h7-9,11-15,17H,3-6H2,1-2H3 |
InChI Key |
BMWRZZRLDIGNMK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC1=C(C(=NC2=CC=CC=C21)C3=CC=CC=C3)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


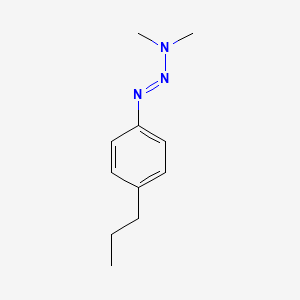

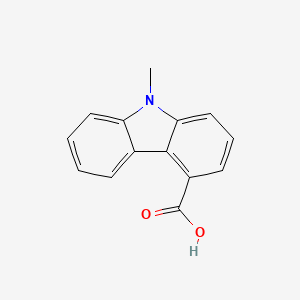

![6-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B13973239.png)
![3,9-Diazabicyclo[3.3.1]nonane-2,4-dione](/img/structure/B13973241.png)
![(2-Cyclopropyl-2-azaspiro[4.5]decan-8-yl)methanethiol](/img/structure/B13973253.png)
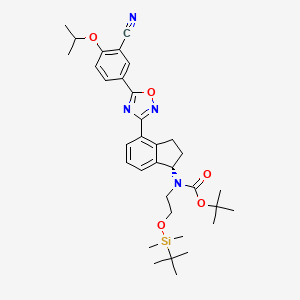
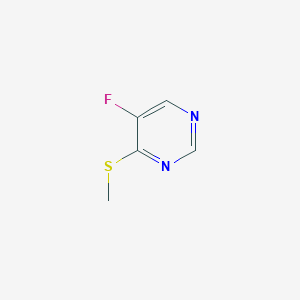
![(R)-2,2-dimethyl-1-[4-(trifluoromethyl)phenyl]propylamine](/img/structure/B13973273.png)
